(5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-fluoro-1-benzothiophen-2-yl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2S/c1-23-15-4-6-20(7-5-15)14-10-21(11-14)18(22)17-9-12-8-13(19)2-3-16(12)24-17/h2-3,8-9,14-15H,4-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZVSZOLZDTRMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC4=C(S3)C=CC(=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₁₅H₁₈F₁N₃OS
- Molecular Weight : 305.39 g/mol
The compound features a benzo[b]thiophene moiety, which is known for its bioactive properties, combined with a piperidine derivative that may enhance its pharmacological profile.
Research into the mechanisms of action for this compound indicates several pathways through which it may exert its effects:
- Tyrosinase Inhibition : Similar compounds have shown promise as tyrosinase inhibitors, which are crucial in the treatment of hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin synthesis; thus, inhibiting it can reduce pigmentation levels in skin cells.
- Antimicrobial Activity : Some derivatives of benzo[b]thiophene compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit activity against various bacterial strains.
In Vitro Studies
In vitro studies have been conducted to evaluate the biological activity of this compound:
| Assay Type | Result | Reference |
|---|---|---|
| Tyrosinase Inhibition | IC50 = 0.15 μM | |
| Antimicrobial Activity | Effective against E. coli | |
| Cytotoxicity (B16F10 cells) | No significant cytotoxicity |
The IC50 value indicates the concentration required to inhibit 50% of enzyme activity, showcasing the compound's potency as a tyrosinase inhibitor.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Skin Hyperpigmentation : A study involving B16F10 melanoma cells demonstrated that the compound effectively reduced melanin production without cytotoxic effects, suggesting its potential use in cosmetic formulations aimed at reducing skin pigmentation.
- Antimicrobial Applications : Research has indicated that derivatives similar to this compound possess significant antibacterial properties. The effectiveness against E. coli suggests possible applications in treating infections or as preservatives in pharmaceutical formulations.
Q & A
Q. What are the optimal synthetic routes for (5-Fluorobenzo[b]thiophen-2-yl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves coupling a 5-fluorobenzo[b]thiophen-2-carboxylic acid derivative with a 3-(4-methoxypiperidin-1-yl)azetidine precursor. Key steps include:
- Acylation : Activation of the carboxylic acid using EDCI/HOBt or similar coupling agents.
- Amide Bond Formation : Reaction with the azetidine moiety under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.
- Purification : Chromatography (e.g., silica gel column) or recrystallization to achieve >95% purity .
Critical Parameters : - Temperature control during acylation minimizes side reactions (e.g., epimerization).
- Solvent polarity (e.g., DMF vs. THF) affects reaction kinetics and byproduct formation .
Q. How can researchers confirm the structural integrity of the compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR (¹H/¹³C) : Assign peaks for the fluorobenzo[b]thiophen (δ 7.2–7.8 ppm for aromatic protons) and methoxypiperidine (δ 3.2–3.5 ppm for methoxy group).
- HRMS : Verify molecular ion [M+H]⁺ with an error margin <2 ppm.
- HPLC : Monitor purity (>98%) using a C18 column and acetonitrile/water gradient .
Q. What are the solubility and stability profiles of the compound under physiological conditions?
Methodological Answer:
- Solubility : Test in PBS (pH 7.4) and DMSO using UV-Vis spectroscopy. Fluorinated aromatic systems often exhibit low aqueous solubility, requiring formulation with cyclodextrins or liposomes .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via LC-MS. The azetidine ring may hydrolyze under acidic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodological Answer:
- Core Modifications : Synthesize analogs with variations in the benzo[b]thiophen (e.g., 5-chloro vs. 5-fluoro) or piperidine (e.g., 4-ethoxy vs. 4-methoxy) groups.
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability (e.g., MTT assays) to correlate substituents with activity.
- Data Analysis : Use multivariate regression to identify critical substituents (e.g., fluorine enhances target binding via electrostatic interactions) .
Q. How to resolve contradictions in biological activity data across different studies?
Methodological Answer:
- Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase inhibition).
- Meta-Analysis : Compare IC₅₀ values from multiple studies, adjusting for variables like cell line (e.g., HEK293 vs. HeLa) or assay pH.
- Molecular Docking : Predict binding modes to explain potency differences (e.g., methoxypiperidine orientation in the target pocket) .
Q. What experimental strategies can elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification : Use affinity chromatography with a biotinylated analog to pull down binding proteins, followed by LC-MS/MS.
- Pathway Analysis : Perform RNA-seq or phosphoproteomics on treated vs. untreated cells to map affected pathways (e.g., apoptosis or MAPK signaling).
- In Silico Studies : Molecular dynamics simulations to model target engagement over time .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
